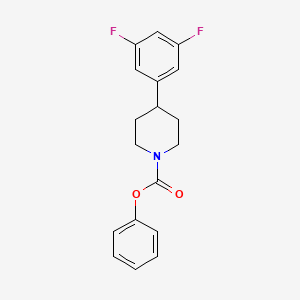![molecular formula C15H21NO3S B15170841 1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine CAS No. 918871-20-2](/img/structure/B15170841.png)
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine is a synthetic organic compound Structurally, it comprises a pyrrolidine ring substituted at the 1-position with a sulfonyl group, which itself is connected to a benzene ring bearing an ethenyl and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine typically involves the following steps:
Formation of the Benzene Derivative: Starting from commercially available 4-hydroxybenzaldehyde, a series of reactions such as alkylation with propan-2-yl bromide under basic conditions yield 4-(propan-2-yl)oxybenzene.
Sulfonation: The compound undergoes sulfonation to introduce the sulfonyl group. This is typically achieved using sulfonyl chloride in the presence of a base.
Formation of the Ethenyl Group: Introduction of the ethenyl group is performed via Heck reaction, involving the reaction of the halogenated benzene derivative with ethene in the presence of a palladium catalyst.
Introduction of Pyrrolidine Ring: Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction with 1-pyrrolidine.
Industrial Production Methods: In industrial settings, these synthetic steps are optimized for scale-up, with continuous flow processes and advanced catalytic systems being employed to enhance yield and efficiency. Key considerations include reaction time, temperature control, and purification methods to ensure the quality of the final product.
化学反応の分析
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine engages in a variety of chemical reactions:
Types of Reactions
Oxidation: The ethenyl group can undergo oxidation to yield aldehydes or carboxylic acids.
Reduction: The sulfonyl group may be reduced to a thiol group.
Substitution Reactions: The pyrrolidine ring can be substituted with various electrophiles, leading to diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts for Substitution: Palladium on carbon (Pd/C), nickel catalysts
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Thiols
Substitution Products: Various electrophilic substitution derivatives
Chemistry
Catalysis: The compound’s sulfonyl group makes it a useful ligand in catalytic processes.
Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Protein Interaction Studies: Its unique structure allows for the study of protein-ligand interactions.
Enzyme Inhibition: It is researched for potential as an enzyme inhibitor in various biochemical pathways.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Diagnostic Tools: Potential use in imaging and diagnostics due to its structural features.
Industry
Material Science: Utilized in the development of new polymers and materials with enhanced properties.
Chemical Manufacturing: Acts as a precursor in the synthesis of specialty chemicals.
作用機序
The compound exerts its effects through various molecular mechanisms:
Molecular Targets and Pathways
Protein Binding: Interacts with specific proteins, altering their function.
Signal Transduction: Modifies signaling pathways by inhibiting or activating key enzymes.
Cellular Processes: Affects cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
Comparing 1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine with other similar compounds highlights its unique properties and applications.
Similar Compounds
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrole: Similar structure but different ring system, leading to distinct reactivity and applications.
1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}piperidine: Another analogous compound with a different nitrogen-containing ring, offering varied biological activity.
Uniqueness: The specific configuration of the pyrrolidine ring in this compound imparts unique steric and electronic properties, influencing its reactivity and interaction with other molecules, making it a valuable compound for targeted research and industrial applications.
There you go, a comprehensive look at this fascinating compound! What sparked your interest in this particular molecule?
特性
CAS番号 |
918871-20-2 |
|---|---|
分子式 |
C15H21NO3S |
分子量 |
295.4 g/mol |
IUPAC名 |
1-(3-ethenyl-4-propan-2-yloxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H21NO3S/c1-4-13-11-14(7-8-15(13)19-12(2)3)20(17,18)16-9-5-6-10-16/h4,7-8,11-12H,1,5-6,9-10H2,2-3H3 |
InChIキー |
ZZADDZAPFFQWCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)

![2-[2-(Dec-1-YN-1-YL)dodec-1-EN-3-YN-1-YL]quinoline](/img/structure/B15170770.png)
![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)




![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
